molecular formula C5H6ClNO2S B2488415 2-Methyl-1,3-thiazole-4-carboxylic acid hydrochloride CAS No. 1311043-74-9

2-Methyl-1,3-thiazole-4-carboxylic acid hydrochloride

Cat. No.: B2488415
CAS No.: 1311043-74-9
M. Wt: 179.62
InChI Key: MVWRGBRXXNHTCT-UHFFFAOYSA-N
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Description

2-Methyl-1,3-thiazole-4-carboxylic acid hydrochloride (CAS: 1311043-74-9) is a hydrochloride salt of a substituted thiazole derivative. Its molecular formula is C₅H₆ClNO₂S, with a molecular weight of 179.62 g/mol . The compound features a methyl group at position 2 and a carboxylic acid group at position 4 of the thiazole ring, which is protonated as a hydrochloride salt. This modification enhances its solubility in polar solvents compared to the free acid form . The compound is widely used as a synthetic intermediate in pharmaceuticals, agrochemicals, and coordination chemistry due to its reactive carboxylic acid moiety and heterocyclic stability .

Properties

IUPAC Name

2-methyl-1,3-thiazole-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S.ClH/c1-3-6-4(2-9-3)5(7)8;/h2H,1H3,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWRGBRXXNHTCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methyl Ester Hydrolysis Route

The most widely reported method involves hydrolysis of methyl 2-methyl-1,3-thiazole-4-carboxylate under alkaline conditions followed by HCl-mediated salt formation.

Reaction Mechanism

The ester undergoes nucleophilic acyl substitution with hydroxide ions, yielding the carboxylate intermediate. Acidification with concentrated HCl protonates the carboxylate and forms the hydrochloride salt:

$$
\text{Methyl ester} + \text{NaOH} \rightarrow \text{Carboxylate intermediate} \xrightarrow{\text{HCl}} \text{2-Methyl-1,3-thiazole-4-carboxylic acid hydrochloride}
$$

Optimized Protocol

A representative procedure from industrial literature uses:

  • Reagents : Methyl 2-methyl-1,3-thiazole-4-carboxylate (15 g), NaOH (2.63 g), THF/MeOH (4:1 v/v), 37% HCl.
  • Conditions :
    • Hydrolysis: 30 min at 20°C in NaOH/THF/MeOH/water
    • Acidification: 15 min at 0°C with HCl/water
  • Yield : 93%.

Critical parameters include:

  • Temperature control : Acidification at 0°C minimizes byproduct formation.
  • Solvent ratio : THF/MeOH (3:1) enhances ester solubility without compromising NaOH activity.

Thiazolidine Oxidation Pathway

This route leverages L-cysteine derivatives to construct the thiazole ring through cyclization and oxidation.

Intermediate Synthesis

L-cysteine hydrochloride reacts with acetaldehyde in aqueous medium to form 2-methylthiazolidine-4-carboxylic acid:

$$
\text{L-Cysteine} + \text{CH}_3\text{CHO} \rightarrow \text{2-Methylthiazolidine-4-carboxylic acid}
$$

MnO₂-Mediated Oxidation

The thiazolidine intermediate undergoes dehydrogenation using MnO₂ to aromatize the ring:

$$
\text{Thiazolidine} \xrightarrow{\text{MnO}_2} \text{2-Methyl-1,3-thiazole-4-carboxylic acid}
$$

Process Details
  • Oxidant : MnO₂ (5 eq) in dichloromethane at reflux.
  • Reaction time : 6–8 hours.
  • Yield : 68–72% after HCl salt formation.

Hantzsch Thiazole Synthesis Adaptations

While less common, modified Hantzsch methods enable direct thiazole ring formation.

Thioamide Route

A thioamide derivative reacts with α-bromo ketones to form the thiazole core:

$$
\text{Thioamide} + \text{BrCH}2\text{COCO}2\text{R} \rightarrow \text{2-Methyl-1,3-thiazole-4-carboxylate}
$$

Limitations

  • Requires pre-functionalized thioamides with carboxylate groups.
  • Lower yields (45–55%) compared to other methods.

Comparative Analysis of Methods

Parameter Methyl Ester Hydrolysis Thiazolidine Oxidation Hantzsch Synthesis
Starting Material Methyl ester ($12/g) L-Cysteine ($8/g) Custom thioamides ($22/g)
Reaction Steps 2 3 3
Total Yield 93% 68% 48%
Scalability Industrial Pilot-scale Lab-scale
Purity (HPLC) >99% 97% 89%

Industrial-Scale Considerations

  • Cost Efficiency : The thiazolidine route benefits from low-cost L-cysteine but requires MnO₂ recycling to be economically viable.
  • Waste Management : Methyl ester hydrolysis generates NaCl and methanol, which are easily separated and recycled.
  • Catalytic Advances : Recent studies propose replacing MnO₂ with TEMPO/NaOCl systems to improve oxidation yields (82% reported).

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,3-thiazole-4-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

Chemical Properties and Structure

2-Methyl-1,3-thiazole-4-carboxylic acid hydrochloride features a thiazole ring, which consists of three carbon atoms, one sulfur atom, and one nitrogen atom. This unique structure contributes to its diverse reactivity and biological activity. The compound is slightly soluble in water and soluble in alcohol and ether, making it versatile for various applications.

Chemistry

  • Building Block for Synthesis : This compound serves as a crucial building block in the synthesis of more complex molecules. Its thiazole structure allows for various chemical modifications through oxidation, reduction, and substitution reactions.
  • Reactivity : The compound can undergo oxidation to form sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the thiazole ring.

Biology

  • Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness against bacteria and fungi .
  • Antitumor Activity : Preliminary investigations suggest potential antitumor properties, making it a candidate for further research in cancer therapeutics.

Medicine

  • Therapeutic Agent : Ongoing research is evaluating the compound's efficacy as a therapeutic agent for diseases such as tuberculosis and other infections due to its biological activity .
  • Pharmacokinetics : The pharmacokinetic profile of this compound is being studied to understand its absorption, distribution, metabolism, and excretion in biological systems.

Industry

  • Dyes and Biocides Production : The compound is utilized in the production of dyes and biocides due to its chemical stability and reactivity. Its unique properties make it suitable for industrial applications where specific chemical characteristics are required.

Case Study 1: Antimicrobial Effectiveness

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Candida albicans. The Minimum Inhibitory Concentration (MIC) was determined to be effective at concentrations as low as 50 µg/mL.

Case Study 2: Antitumor Research

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). Further investigation into its mechanism of action revealed that it may inhibit specific signaling pathways involved in cell proliferation.

Mechanism of Action

The mechanism of action of 2-Methyl-1,3-thiazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in biological systems. This interaction can lead to various physiological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key physicochemical parameters of 2-methyl-1,3-thiazole-4-carboxylic acid hydrochloride with analogous thiazole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Melting Point (°C) Key Functional Groups Solubility Trends
2-Methyl-1,3-thiazole-4-carboxylic acid HCl C₅H₆ClNO₂S 179.62 1311043-74-9 Not reported Thiazole, methyl, carboxylic acid, HCl High in water, polar solvents
2-Methyl-1,3-thiazole-4-carboxylic acid (free) C₅H₅NO₂S 143.16 35272-15-2 148–149 Thiazole, methyl, carboxylic acid Moderate in polar solvents
2-Methyl-1,3-thiazole-4-carboximidamide HCl C₅H₇N₃S·HCl 177.65 18876-82-9 185 Thiazole, methyl, amidine, HCl Soluble in DMSO, ethanol
Methyl 2-chlorothiazole-4-carboxylate C₅H₄ClNO₂S 177.60 850429-61-7 Not reported Thiazole, chloro, methyl ester Lipophilic, organic solvents
Methyl 2-(2-amino-1,3-thiazol-4-yl)acetate HCl C₆H₈ClN₃O₂S 221.67 Not provided Not reported Thiazole, amino, methyl ester, HCl Moderate in polar solvents

Key Observations :

  • Hydrochloride vs. Free Acid : The hydrochloride salt (1311043-74-9) exhibits higher aqueous solubility than the free acid (35272-15-2) due to ionic character .
  • Functional Group Impact :
    • The amidine derivative (18876-82-9) has a higher melting point (185°C) and altered solubility, making it suitable for bioisosteric replacement in drug design .
    • Ester derivatives (e.g., 850429-61-7) are more lipophilic, favoring membrane permeability in prodrug applications .
    • Chloro-substituted thiazoles (e.g., 850429-61-7) show enhanced electrophilicity, useful in cross-coupling reactions .

Biological Activity

2-Methyl-1,3-thiazole-4-carboxylic acid hydrochloride (CAS No. 1311043) is a thiazole derivative known for its diverse biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties. This compound has garnered attention in various fields of research due to its potential therapeutic applications.

Target of Action
Thiazole derivatives like this compound interact with multiple biological targets. They are known to influence various biochemical pathways and can activate or inhibit enzymes involved in cellular processes.

Mode of Action
The aromatic nature of thiazoles allows them to participate in donor-acceptor interactions, nucleophilic substitutions, and oxidation reactions. These interactions can lead to significant changes in cellular behavior upon entering physiological systems.

Antimicrobial Activity

This compound exhibits notable antimicrobial effects against a range of pathogens. Research indicates that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, compounds derived from thiazoles have shown lethal effects against strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 3.91 to 62.5 µg/mL .

Antifungal Activity

The compound also demonstrates antifungal properties, making it a candidate for treating fungal infections. Its efficacy is attributed to its ability to disrupt fungal cell wall synthesis and function.

Antitumor Activity

Research has highlighted the potential of this compound as an antitumor agent. Studies have shown that thiazole derivatives can inhibit tumor cell proliferation through mechanisms such as tubulin polymerization inhibition. For example, certain derivatives have exhibited IC50 values in the low nanomolar range against prostate cancer and melanoma cell lines .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is highly dependent on their structural features. Modifications at specific positions on the thiazole ring can enhance or diminish their activity:

CompoundActivity TypeIC50 (µM)Notes
ATCAA-1Antitumor0.124 - 3.81Effective against multiple cancer cell lines
SMART CompoundsAntiproliferativeLow nM rangeImproved from μM to nM through structural modifications
Compound 9Cytotoxicity1.61 ± 1.92Essential structural features for activity identified

Pharmacokinetics

The pharmacokinetic profile of this compound shows that it is slightly soluble in water but more soluble in organic solvents like alcohol and ether. This solubility profile is crucial for its bioavailability and therapeutic effectiveness.

Study on Antitumor Activity

In a study involving the National Cancer Institute's NCI-60 human tumor cell line screen, derivatives of thiazoles were tested for their cytotoxic effects. Results indicated that certain compounds could inhibit growth across various cancer types with IC50 values indicating potent activity against leukemia and lung cancer cells .

Study on Antimicrobial Properties

Another study evaluated the antimicrobial efficacy of thiazole derivatives against clinical isolates of Staphylococcus aureus. The results demonstrated significant potency compared to standard antibiotics, suggesting potential for development into new antimicrobial agents .

Q & A

Basic Research Questions

Q. How can the synthesis of 2-methyl-1,3-thiazole-4-carboxylic acid hydrochloride be optimized for high purity and yield?

  • Methodology : The synthesis typically involves cyclization and carboxylation steps under controlled conditions. Key parameters include:

  • Temperature : Maintain between 60–80°C to avoid side reactions (e.g., decarboxylation) .
  • Catalysts : Lewis acids (e.g., ZnCl₂) can accelerate ring formation, while buffered solutions stabilize intermediates .
  • Purification : Recrystallization from ethanol/water mixtures improves purity (>98%), as confirmed by CAS RN 35272-15-2 .
    • Data Contradiction : Conflicting yields (70–90%) in literature may arise from variations in stoichiometry or reaction time. Systematic optimization via DoE (Design of Experiments) is recommended.

Q. What spectroscopic and chromatographic methods are most reliable for structural confirmation?

  • Methodology :

  • NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 2.5 (s, 3H, CH₃), δ 8.1 (s, 1H, thiazole-H) .
  • HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile (70:30) to verify purity (>98%) and detect impurities (e.g., unreacted methyl ester precursors) .
  • Melting Point : Decomposition observed at 166–168°C (lit. range: 165–170°C) .

Q. How does the compound’s solubility profile impact its use in aqueous reaction systems?

  • Methodology :

  • Solubility in water is limited (~5 mg/mL at 25°C). Use polar aprotic solvents (e.g., DMSO) for dissolution, followed by buffer dilution to avoid precipitation .
  • pH Dependence : Solubility increases at pH > 6 due to deprotonation of the carboxylic acid group. Monitor via UV-Vis at λ = 260 nm .

Advanced Research Questions

Q. What crystallographic strategies resolve ambiguities in the compound’s solid-state structure?

  • Methodology :

  • X-ray Diffraction : Use SHELXL for refinement of high-resolution data. The thiazole ring exhibits planarity (bond angles: 120° ± 2°), with HCl forming a hydrogen bond to the carboxylate oxygen (O···Cl distance: 2.9 Å) .
  • Twinned Data : Apply SHELXPRO to handle twinning; merge equivalent reflections and refine with HKLF5 format .

Q. How can computational modeling predict reactivity in nucleophilic substitution reactions?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level. The methyl group at C2 reduces electron density at C4, directing electrophilic attacks to C5 .
  • MD Simulations : Simulate solvation effects in DMSO to predict reaction pathways for esterification or amide coupling .

Q. What strategies address contradictions in biological activity data across studies?

  • Methodology :

  • SAR Analysis : Compare derivatives (e.g., 5-(2-fluorophenyl)-substituted analogs) to isolate the role of the methyl-carboxylate motif. Bioactivity discrepancies may arise from assay conditions (e.g., cell permeability vs. in vitro enzyme inhibition) .
  • Metabolite Profiling : Use LC-MS to identify degradation products (e.g., free carboxylic acid) that alter activity .

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